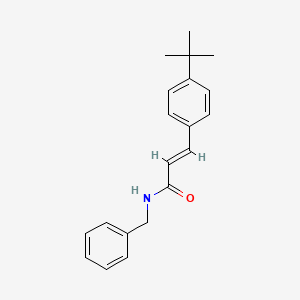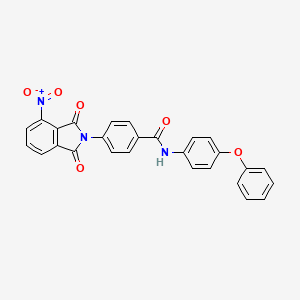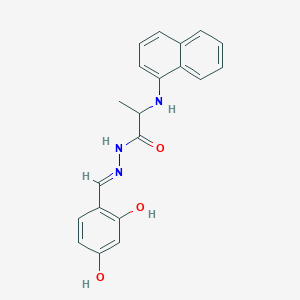![molecular formula C18H33N5O B6009375 4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol](/img/structure/B6009375.png)
4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol, also known as AZPB, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. AZPB is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Diego. Since then, there has been a growing interest in the compound and its potential uses.
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. By enhancing the activity of the GABA-A receptor, this compound may help to reduce anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. For example, it has been shown to increase levels of GABA in the brain, which is a neurotransmitter that is involved in the regulation of anxiety and stress. Additionally, this compound has been shown to increase the activity of certain brain regions that are involved in the regulation of emotional processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities with a high degree of purity. Additionally, the compound has been shown to have a high degree of selectivity for the GABA-A receptor, which means that it is less likely to have off-target effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies that use the compound.
Direcciones Futuras
There are a number of potential future directions for research on 4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol. One area of interest is the use of the compound as a potential treatment for anxiety disorders. Additionally, there is interest in exploring the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol is synthesized using a multi-step process that involves the use of various chemical reagents and techniques. The synthesis process begins with the preparation of the piperidine and azepane starting materials. These are then reacted with a triazole-containing compound to form the desired product, this compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and stress. This has led to interest in the compound as a potential treatment for anxiety disorders.
Propiedades
IUPAC Name |
4-[4-[4-(azepan-1-ylmethyl)triazol-1-yl]piperidin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O/c1-16(24)6-11-21-12-7-18(8-13-21)23-15-17(19-20-23)14-22-9-4-2-3-5-10-22/h15-16,18,24H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZNJOYEUDWUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N2C=C(N=N2)CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6009303.png)
![4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009310.png)
![4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009317.png)
![2-[1-cyclohexyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6009326.png)
![3-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6009331.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate](/img/structure/B6009353.png)
![4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde](/img/structure/B6009365.png)

![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6009383.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6009385.png)
![4-bromo-3-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B6009389.png)
